molecular formula C8H15NO2 B2725197 (2R)-N-cyclopentyl-2-hydroxypropanamide CAS No. 1867907-78-5

(2R)-N-cyclopentyl-2-hydroxypropanamide

Cat. No.: B2725197
CAS No.: 1867907-78-5
M. Wt: 157.213
InChI Key: JTYLSPHFTYYEEL-ZCFIWIBFSA-N
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Description

(2R)-N-cyclopentyl-2-hydroxypropanamide is a chiral compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a cyclopentyl group attached to the nitrogen atom and a hydroxyl group on the second carbon of the propanamide backbone, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N-cyclopentyl-2-hydroxypropanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available cyclopentylamine and a suitable precursor for the 2-hydroxypropanamide moiety.

    Formation of the Amide Bond: The cyclopentylamine is reacted with an appropriate acylating agent, such as an ester or an acid chloride, under basic conditions to form the amide bond.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a stereoselective reduction of a corresponding ketone or by using a chiral auxiliary to ensure the (2R) configuration.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2R)-N-cyclopentyl-2-hydroxypropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC or DMP in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Tosyl chloride (TsCl) in pyridine for the formation of a tosylate, followed by nucleophilic substitution with various nucleophiles.

Major Products Formed

    Oxidation: Formation of (2R)-N-cyclopentyl-2-oxopropanamide.

    Reduction: Formation of (2R)-N-cyclopentyl-2-aminopropane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-N-cyclopentyl-2-hydroxypropanamide has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a ligand in enzyme studies and receptor binding assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-N-cyclopentyl-2-hydroxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the amide moiety play crucial roles in binding interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-N-cyclopentyl-2-hydroxypropanamide: The enantiomer of the compound, differing in the configuration at the second carbon.

    N-cyclopentyl-2-hydroxypropanamide: Lacks the chiral center, making it a racemic mixture.

    N-cyclopentyl-2-oxopropanamide: The oxidized form of the compound.

Uniqueness

(2R)-N-cyclopentyl-2-hydroxypropanamide is unique due to its specific (2R) configuration, which can impart distinct stereochemical properties and biological activities compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in asymmetric synthesis and chiral recognition studies.

Properties

IUPAC Name

(2R)-N-cyclopentyl-2-hydroxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6(10)8(11)9-7-4-2-3-5-7/h6-7,10H,2-5H2,1H3,(H,9,11)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYLSPHFTYYEEL-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NC1CCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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